molecular formula C10H11NO3 B12438791 Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate CAS No. 230299-63-5

Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate

Cat. No.: B12438791
CAS No.: 230299-63-5
M. Wt: 193.20 g/mol
InChI Key: FWCUROSUWFRUAB-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the methylation of hydroxyindole derivatives using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate exerts its effects involves interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 6-position and the ester functionality at the 1-position make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

230299-63-5

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 6-hydroxy-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)11-5-4-7-2-3-8(12)6-9(7)11/h2-3,6,12H,4-5H2,1H3

InChI Key

FWCUROSUWFRUAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=C1C=C(C=C2)O

Origin of Product

United States

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